molecular formula C18H25N5O B2423050 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 1005302-89-5

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No. B2423050
CAS RN: 1005302-89-5
M. Wt: 327.432
InChI Key: ODCLZVSARQCSKY-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide, also known as CP-99994, is a synthetic compound that belongs to the class of tetrazole-containing compounds. CP-99994 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which is a member of the tachykinin family of receptors. The NK-1 receptor is primarily expressed in the central and peripheral nervous systems and plays a crucial role in the regulation of pain, inflammation, and stress responses.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of similar tetrazole compounds highlighted their molecular docking and bioassay studies as cyclooxygenase-2 inhibitors, suggesting potential pharmacological applications (Al-Hourani et al., 2016).
  • Research on palladium(II) chloride complexes with related ligands, including 3-(pyrazol-1-yl)propanamide (PPA), emphasized their utility in coordination chemistry and potential in catalysis or materials science (Palombo et al., 2019).

DNA Methylation Studies

  • An investigation on the methylation of DNA in mammalian cells by similar agents, like N-methyl-N'-nitro-N-nitrosoguanidine, has provided insights into cellular interactions and genetic modulation, which could be relevant for understanding genetic regulation and mutagenesis (Lawley & Thatcher, 1970).

Antidepressant Research

  • Compounds with structural similarities have been explored as potential antidepressants, as in the case of 3,4-Diphenyl-1H-pyrazole-1-propanamine, indicating possible applications in neuropharmacology and psychiatry (Bailey et al., 1985).

Herbicide Development

  • Studies on the synthesis and herbicidal activity of certain amide compounds, including those similar to 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide, have applications in agriculture and environmental science (Liu et al., 2008).

Cellular Assays

  • The MTT colorimetric assay, often using tetrazolium compounds, is a method for measuring cell viability in cytotoxicity studies, with implications in drug discovery and cancer research (Kasugai et al., 1991).

Antimicrobial and Anti-inflammatory Studies

  • Novel pyrazole, isoxazole, and benzothiazepine derivatives bearing an aryl sulfonate moiety, which are structurally related, have been evaluated for their antimicrobial and anti-inflammatory properties, indicating potential in the development of new therapeutic agents (Kendre et al., 2015).

Molecular Modeling and Pharmacological Evaluation

  • Research involving molecular modeling and evaluation of thiadiazoles as anti-inflammatory and analgesic agents shows the broader applicability of similar compounds in the development of new pharmaceuticals (Shkair et al., 2016).

properties

IUPAC Name

3-cyclopentyl-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13-7-9-16(11-14(13)2)23-17(20-21-22-23)12-19-18(24)10-8-15-5-3-4-6-15/h7,9,11,15H,3-6,8,10,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLZVSARQCSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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